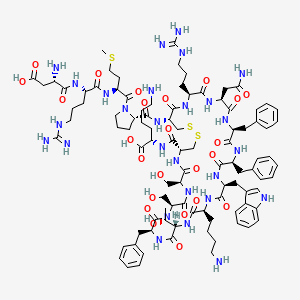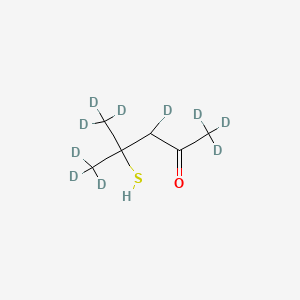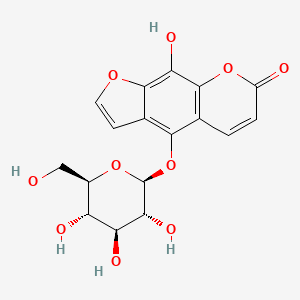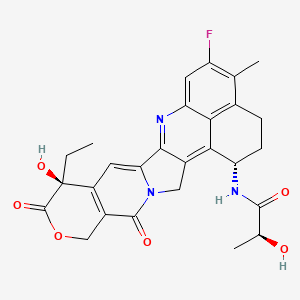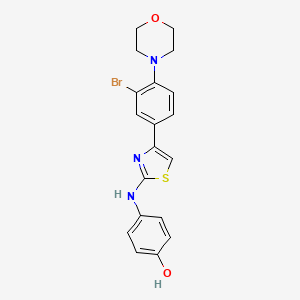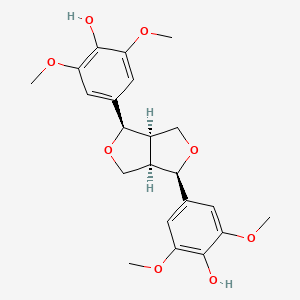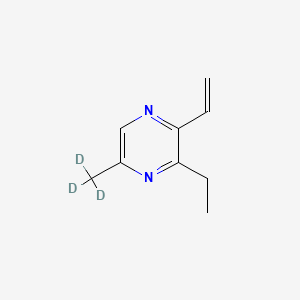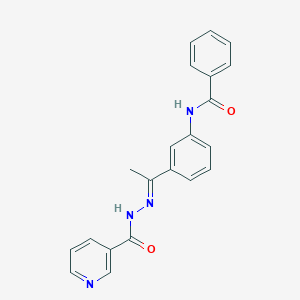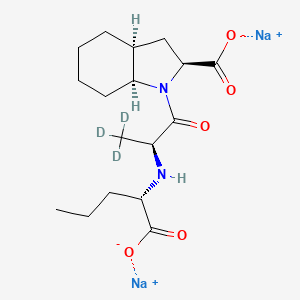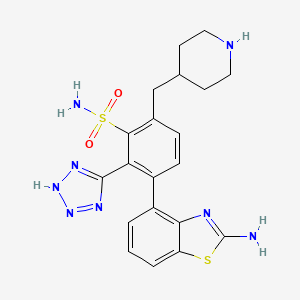
Metallo-|A-lactamase-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metallo-|A-lactamase-IN-14 is a compound designed to inhibit metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. These enzymes are a significant concern in the medical field due to their ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating resistant bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-14 typically involves the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. This process often includes the use of metal-binding groups such as thiols, carboxylates, or hydroxamates. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to ensure the final product’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Metallo-|A-lactamase-IN-14 primarily undergoes complexation reactions with metal ions present in the active site of metallo-β-lactamases. These reactions are crucial for its inhibitory activity. Additionally, it may undergo hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and buffering agents to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of this compound with metallo-β-lactamases is a stable complex that inhibits the enzyme’s activity, thereby preventing the hydrolysis of β-lactam antibiotics .
Wissenschaftliche Forschungsanwendungen
Metallo-|A-lactamase-IN-14 has several scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors.
Biology: Researchers use it to understand the role of metallo-β-lactamases in bacterial resistance.
Medicine: It is being investigated as a potential therapeutic agent to combat antibiotic-resistant bacterial infections.
Industry: It is used in the development of new antibiotics and β-lactamase inhibitors
Wirkmechanismus
Metallo-|A-lactamase-IN-14 exerts its effects by binding to the active site of metallo-β-lactamases, which contain metal ions such as zinc. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ efficacy. The molecular targets include the metal ions in the enzyme’s active site, and the pathways involved are those related to bacterial resistance mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vaborbactam: A cyclic boronate that inhibits serine β-lactamases.
Avibactam: A diazabicyclooctane that inhibits serine β-lactamases.
Dipicolinic Acid: Inhibits metallo-β-lactamases by chelating zinc ions.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by binding to zinc ions
Uniqueness
Metallo-|A-lactamase-IN-14 is unique due to its specific design to target metallo-β-lactamases, which are not effectively inhibited by other β-lactamase inhibitors like vaborbactam and avibactam. Its ability to form stable complexes with metal ions in the enzyme’s active site makes it a promising candidate for combating antibiotic resistance .
Eigenschaften
Molekularformel |
C20H22N8O2S2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28) |
InChI-Schlüssel |
MPYCNNRBWPJDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
